Methyl 3-Fluoropyridine-2-carboxylate

Overview

Description

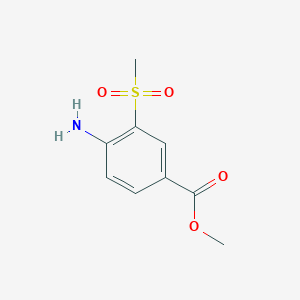

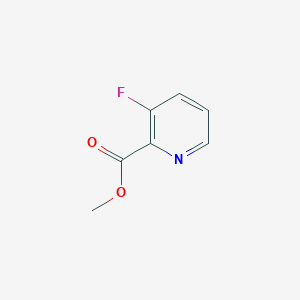

“Methyl 3-Fluoropyridine-2-carboxylate” is a chemical compound with the molecular formula C7H6FNO2 . It is also known as “Methyl 3-fluoropicolinate” and is used in the synthesis of pharmaceuticals and agrochemicals .

Synthesis Analysis

The synthesis of “Methyl 3-Fluoropyridine-2-carboxylate” can be achieved through nucleophilic aromatic substitution . The nitro group of methyl 3-nitropyridine-4-carboxylate has been successfully replaced by a fluoride anion to produce the compound . This process yielded the product in a 38% yield .Molecular Structure Analysis

The molecular structure of “Methyl 3-Fluoropyridine-2-carboxylate” consists of seven carbon atoms, six hydrogen atoms, one fluorine atom, one nitrogen atom, and two oxygen atoms . The presence of the fluorine atom introduces a strong electron-withdrawing substituent in the aromatic ring .Chemical Reactions Analysis

“Methyl 3-Fluoropyridine-2-carboxylate” is involved in nucleophilic aromatic substitution reactions . The nitro group in 3-nitro-pyridyl carboxylate is replaced by a fluoride anion to form the compound .Physical And Chemical Properties Analysis

“Methyl 3-Fluoropyridine-2-carboxylate” is a liquid at room temperature . The introduction of a fluorine atom in the molecule does not result in a considerable change in the size or the shape of the compound . The higher electronegativity of fluorine may alter the physical and chemical properties of the molecule .Scientific Research Applications

Synthesis of Fluorinated Compounds

“Methyl 3-Fluoropyridine-2-carboxylate” is used in the synthesis of fluorinated compounds . The introduction of a fluorine atom in a molecule does not result in a considerable change in the size or the shape of the compound . Due to the minimal conformational effects, the fluorinated molecule generally also fits in the active site of the receptor and the fluorine atom is thus a suitable isosteric substitution of hydrogen .

Pharmaceuticals and Agrochemicals

Fluorinated organic compounds, including “Methyl 3-Fluoropyridine-2-carboxylate”, play an important role and are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favourable chemical and biological properties . The incorporation of fluorine into organic molecules may change the solubility properties and enhance the lipophilicity and thus increase the rate of cell penetration and transport of a drug to an active site .

Resistance to Metabolic Degradation

The C-F bond in “Methyl 3-Fluoropyridine-2-carboxylate” is stronger than the original C-H bond and fluorinated compounds are more resistant to metabolic degradation . This makes it a valuable compound in the development of new and efficient methods for the preparation of fluoroorganic compounds .

Nucleophilic Aromatic Substitution

“Methyl 3-Fluoropyridine-2-carboxylate” can be prepared by nucleophilic aromatic substitution of the nitro group in methyl 3-nitro-4-pyridylcarboxylate by fluoride anion . This showcases its potential in contributing to the development of new synthetic routes .

Synthesis of Herbicides and Insecticides

Fluoropyridines, including “Methyl 3-Fluoropyridine-2-carboxylate”, have been used as starting materials for the synthesis of some herbicides and insecticides . This is due to their interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring .

Potential Imaging Agents for Biological Applications

Synthetic methods for preparation of 2-, 3-, 4-fluoropyridines and di- and poly-fluoropyridines are reviewed along with some synthetic routes towards 18 F-substituted pyridines, which present a special interest as potential imaging agents for various biological applications .

Mechanism of Action

Target of Action

Methyl 3-Fluoropyridine-2-carboxylate is a fluorinated pyridine derivative Fluoropyridines are known for their interesting and unusual physical, chemical, and biological properties owing to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring . They are less reactive than their chlorinated and brominated analogues .

Mode of Action

The mode of action of Methyl 3-Fluoropyridine-2-carboxylate involves a nucleophilic aromatic substitution of the nitro group in 3-nitro-pyridyl carboxylate with fluoride anion . This results in the formation of Methyl 3-Fluoropyridine-2-carboxylate .

Biochemical Pathways

Fluoropyridines are generally used in the synthesis of various biologically active compounds . They are also used in the synthesis of F 18 substituted pyridines for local radiotherapy of cancer .

Pharmacokinetics

This could potentially enhance the lipophilicity and thus increase the rate of cell penetration and transport of a drug to an active site .

Result of Action

The introduction of fluorine atoms into lead structures is a common modification in the search for new agricultural products having improved physical, biological, and environmental properties .

Future Directions

The development of new and efficient methods for the preparation of fluoroorganic compounds, including “Methyl 3-Fluoropyridine-2-carboxylate”, has received increased attention in recent years . Fluorinated organic compounds play an important role and are widely used in the synthesis of pharmaceuticals and agrochemicals due to their favourable chemical and biological properties . Future research may focus on improving the synthesis process and exploring new applications for this compound.

properties

IUPAC Name |

methyl 3-fluoropyridine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6FNO2/c1-11-7(10)6-5(8)3-2-4-9-6/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CZBVTGOJEKVWBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC=N1)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00650286 | |

| Record name | Methyl 3-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

869108-35-0 | |

| Record name | Methyl 3-fluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00650286 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 2-amino-4-methylbenzo[d]thiazole-6-carboxylate](/img/structure/B3022614.png)